molecular formula C25H28N6O B577601 Irbesartan-d7 CAS No. 1329496-43-6

Irbesartan-d7

Cat. No.: B577601
CAS No.: 1329496-43-6
M. Wt: 435.583
InChI Key: YOSHYTLCDANDAN-NCKGIQLSSA-N
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Preparation Methods

Chemical Reactions Analysis

Irbesartan-d7 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .

Scientific Research Applications

Irbesartan-d7 has a wide range of scientific research applications:

Comparison with Similar Compounds

Irbesartan-d7 is compared with other angiotensin II receptor antagonists such as losartan, valsartan, and candesartan:

These differences highlight the unique pharmacokinetic and pharmacodynamic properties of this compound, making it a valuable compound for research and therapeutic applications.

Biological Activity

Irbesartan-d7 is a deuterated form of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, which is primarily used in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.

  • Molecular Formula : C26H24D7ClN6O
  • Molecular Weight : 486.06 g/mol
  • Target : Angiotensin II type 1 receptor (AT1R)
  • Pathways : Apoptosis, GPCR/G Protein signaling

This compound functions as an AT1R antagonist , inhibiting the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. By blocking AT1R, this compound promotes vasodilation, thereby lowering blood pressure and improving blood flow to vital organs.

In Vitro Studies

  • Th22 Cell Response :
    • Chemotaxis Reduction : this compound at a concentration of 20 μM for 3 hours significantly reduces Th22 cell chemotaxis.
    • Differentiation Inhibition : It suppresses Th22 cell differentiation in a dose-dependent manner (0 μM, 20 μM, 40 μM, and 60 μM).
    • Proinflammatory Response : At 20 μM, it inhibits the proinflammatory response associated with Th22 cells in renal tubular epithelial cells (TECs) .
  • Cellular Mechanisms :
    • Research indicates that this compound may enhance PPAR-γ transcriptional activity while reducing IL-6 production in mature adipocytes through inhibition of NF-κB signaling pathways .

In Vivo Studies

  • Animal Models :
    • In Ang II-infused mice, oral administration of this compound (50 mg/kg/day) results in reduced Th22 lymphocytosis and serum IL-22 levels. This suggests a systemic anti-inflammatory effect alongside its antihypertensive properties .
    • The compound also exhibits significant renoprotective effects, highlighting its potential in managing diabetic kidney disease .

Metabolomics Study

A study examining the sublethal effects of diazepam and Irbesartan on glass eels indicated that exposure to these compounds led to significant alterations in the polar metabolome. This suggests that this compound may interact with various metabolic pathways beyond its primary pharmacological targets .

Combined Drug Effects

Research investigating the combined effects of Irbesartan and carvedilol post-myocardial infarction showed modulation in the expression of tissue factor and tissue factor pathway inhibitor. This points to its potential role in cardiovascular protection when used alongside other medications .

Summary Table of Biological Activities

Activity TypeDescriptionConcentration
Th22 Cell ChemotaxisReduces chemotaxis significantly20 μM
Th22 DifferentiationSuppresses differentiation in a dose-dependent manner0-60 μM
Proinflammatory ResponseInhibits IL-6 production in renal TECs20 μM
Renoprotective EffectsReduces Th22 lymphocytosis and serum IL-22 levels in Ang II-infused mice50 mg/kg/day

Properties

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857874
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329496-43-6
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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